Cas no 1215938-81-0 (3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid)

3-(2-Methylpropyl)-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazolopyridine core with a carboxylic acid functional group at the 8-position and a 2-methylpropyl substituent at the 3-position. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The carboxylic acid moiety enhances solubility and provides a handle for further derivatization, while the triazolopyridine scaffold offers stability and versatility in synthetic modifications. Its well-defined molecular architecture makes it a valuable intermediate for developing bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound's purity and consistent synthesis ensure reliability for research and industrial applications.
3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid structure
1215938-81-0 structure
Product name:3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid
CAS No:1215938-81-0
MF:C11H13N3O2
MW:219.239822149277
CID:4578357
PubChem ID:82058929

3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
    • 3-Isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
    • 3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid
    • Inchi: 1S/C11H13N3O2/c1-7(2)6-9-12-13-10-8(11(15)16)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3,(H,15,16)
    • InChI Key: PZHCFDOFCRKALA-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CN2C1=NN=C2CC(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.5

3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1693113-0.5g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
0.5g
$758.0 2023-11-13
Enamine
EN300-1693113-1.0g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
1g
$971.0 2023-06-04
Enamine
EN300-1693113-5.0g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
5g
$2816.0 2023-06-04
Aaron
AR01DVRT-5g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
5g
$3897.00 2023-12-16
Enamine
EN300-1693113-10g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
10g
$4176.0 2023-11-13
Enamine
EN300-1693113-1g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
1g
$971.0 2023-11-13
A2B Chem LLC
AX26221-100mg
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
100mg
$390.00 2024-04-20
Aaron
AR01DVRT-10g
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
10g
$5767.00 2023-12-16
1PlusChem
1P01DVJH-100mg
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
100mg
$479.00 2023-12-25
1PlusChem
1P01DVJH-50mg
3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
1215938-81-0 95%
50mg
$332.00 2023-12-25

Additional information on 3-(2-methylpropyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid

3-(2-Methylpropyl)-1,2,4triazolo[4,3-a]pyridine-8-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1215938-81-0, commonly referred to as 3-(2-methylpropyl)-1,2,4triazolo[4,3-a]pyridine-8-carboxylic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely recognized for their unique chemical properties and structural versatility. The 1,2,4triazolo[4,3-a]pyridine core of the molecule is a fused bicyclic system that combines the characteristics of both pyridine and triazole rings. This structure contributes to the compound's stability and reactivity, making it a valuable component in drug discovery and material science.

Recent studies have highlighted the importance of heterocyclic compounds in modern chemistry due to their ability to form strong hydrogen bonds and exhibit high solubility in polar solvents. The carboxylic acid group attached to the triazolopyridine ring further enhances these properties, enabling the compound to participate in various biochemical interactions. This makes it an ideal candidate for use in pharmaceuticals, where bioavailability and target specificity are critical factors.

The synthesis of 3-(2-methylpropyl)-1,2,4triazolo[4,3-a]pyridine-8-carboxylic acid involves a multi-step process that typically begins with the preparation of the triazolopyridine core. This is followed by functionalization with the 2-methylpropyl group and the introduction of the carboxylic acid moiety. Recent advancements in catalytic methods have significantly improved the efficiency and yield of this synthesis pathway. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve precise control over the substitution patterns on the heterocyclic ring.

In terms of applications, this compound has shown promise in several areas. In pharmacology, its ability to modulate enzyme activity has made it a potential lead compound for drug development. For example, studies have demonstrated its inhibitory effects on certain kinases involved in cellular signaling pathways. Additionally, its structural flexibility allows for easy modification to optimize pharmacokinetic properties such as absorption and metabolism.

Another area where this compound has garnered attention is in material science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent research has explored its compatibility with transition metals like zinc and copper, yielding materials with exceptional surface areas and pore structures.

The carboxylic acid group also plays a crucial role in enabling self-assembling behaviors. By reacting this group with appropriate reagents or coupling agents, researchers can create amphiphilic molecules that self-assemble into nanoparticles or vesicles. These structures are highly sought after in drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a controlled manner.

From an environmental perspective, this compound's biodegradability has been a topic of interest. Preliminary studies suggest that under certain conditions, it can undergo microbial degradation without releasing harmful byproducts. This property is particularly important for ensuring its safe use in industrial processes and consumer products.

In conclusion, 3-(2-methylpropyl)-1,2,4triazolo[4,3-a]pyridine-8-carboxylic acid represents a versatile platform for exploring new chemical entities with diverse functionalities. Its unique combination of structural features and chemical properties positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions across multiple scientific disciplines.

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